molecular formula C10H13NO3 B13118398 alpha-Hydroxymethylphenylalanine

alpha-Hydroxymethylphenylalanine

Cat. No.: B13118398
M. Wt: 195.21 g/mol
InChI Key: ZMNNAJIBOJDHAF-SNVBAGLBSA-N
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Description

Alpha-Hydroxymethylphenylalanine is a derivative of the essential amino acid phenylalanine It features a hydroxymethyl group attached to the alpha carbon of the phenylalanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Hydroxymethylphenylalanine can be synthesized through several methods. One common approach involves the Mannich reaction, where phenylalanine is reacted with formaldehyde and a primary or secondary amine. This reaction typically requires acidic conditions and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using asymmetric hydrogenation techniques. This method ensures high yield and purity of the compound. The process includes the use of chiral catalysts to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxymethylphenylalanine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form alpha-methylphenylalanine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Alpha-carboxyphenylalanine.

    Reduction: Alpha-methylphenylalanine.

    Substitution: Alpha-halogenated phenylalanine derivatives.

Scientific Research Applications

Alpha-Hydroxymethylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Hydroxymethylphenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydroxymethyl group allows for unique interactions with molecular targets, potentially leading to different biological effects compared to phenylalanine .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, lacking the hydroxymethyl group.

    Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.

    Alpha-Methylphenylalanine: A derivative with a methyl group instead of a hydroxymethyl group.

Uniqueness

Alpha-Hydroxymethylphenylalanine is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties. This functional group allows for additional hydrogen bonding and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R)-2-amino-2-benzyl-3-hydroxypropanoic acid

InChI

InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)/t10-/m1/s1

InChI Key

ZMNNAJIBOJDHAF-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@](CO)(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)N

Origin of Product

United States

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